molecular formula C10H8Cl6 B12664093 Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- CAS No. 73588-42-8

Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)-

Cat. No.: B12664093
CAS No.: 73588-42-8
M. Wt: 340.9 g/mol
InChI Key: DELZPCKTBPIBEE-VIFPVBQESA-N
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Description

Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- is an organic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring. This compound is a derivative of benzene, where the hydrogen atoms are replaced by chlorine atoms and a tetrachloro-methylpropyl group. It is a colorless liquid with a distinct aromatic odor and is insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- can be achieved through various methods. One common approach involves the reaction of 1,3-dichlorobenzene with a tetrachloro-methylpropyl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The chlorination of benzene derivatives is carried out in the presence of catalysts such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce chlorinated benzoic acids .

Scientific Research Applications

Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorobenzene: Another isomer of dichlorobenzene with chlorine atoms at different positions.

    1,4-Dichlorobenzene: Similar to 1,3-dichlorobenzene but with chlorine atoms at the para positions.

    1,3,5-Trichlorobenzene: Contains three chlorine atoms on the benzene ring.

Uniqueness

Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- is unique due to the presence of the tetrachloro-methylpropyl group, which imparts distinct chemical properties and reactivity compared to other dichlorobenzene derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

73588-42-8

Molecular Formula

C10H8Cl6

Molecular Weight

340.9 g/mol

IUPAC Name

1,3-dichloro-5-[(2S)-2,4,4,4-tetrachlorobutan-2-yl]benzene

InChI

InChI=1S/C10H8Cl6/c1-9(13,5-10(14,15)16)6-2-7(11)4-8(12)3-6/h2-4H,5H2,1H3/t9-/m0/s1

InChI Key

DELZPCKTBPIBEE-VIFPVBQESA-N

Isomeric SMILES

C[C@](CC(Cl)(Cl)Cl)(C1=CC(=CC(=C1)Cl)Cl)Cl

Canonical SMILES

CC(CC(Cl)(Cl)Cl)(C1=CC(=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

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